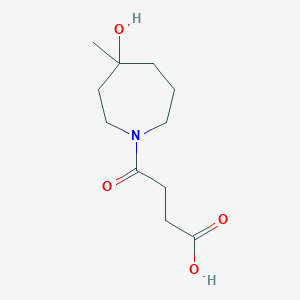![molecular formula C10H12ClN3O3 B6635028 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid, also known as CPME, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. CPME is a small molecule that belongs to the class of amino acids and has a molecular weight of 268.7 g/mol.
作用机制
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to DPP-4 inhibits the degradation of incretin hormones, which leads to increased insulin secretion and improved glucose control. The binding of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid to GSK-3β inhibits its activity, which has been shown to promote neuronal survival and reduce inflammation in the brain.
Biochemical and Physiological Effects:
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to have various biochemical and physiological effects, including improved glucose control, reduced inflammation, and enhanced neuronal survival. In animal studies, 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been shown to improve glucose tolerance and reduce blood glucose levels. It has also been shown to reduce inflammation in the brain and improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its small molecular size, which makes it easy to synthesize and study. 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid also exhibits high selectivity and potency towards its target enzymes, which makes it a promising candidate for drug development. However, one of the limitations of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid. One potential avenue is the development of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid derivatives with improved solubility and pharmacokinetic properties. Another potential direction is the investigation of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid's effects on other enzymes and pathways, which could lead to the discovery of new therapeutic targets. Additionally, further studies are needed to determine the safety and efficacy of 3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid in humans.
合成方法
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid can be synthesized using various methods, including the reaction between 2-amino-3-methylbutanoic acid and 5-chloropyrazine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as N-hydroxysuccinimide (NHS). The resulting product is then purified using chromatography techniques.
科学研究应用
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit inhibitory effects on various enzymes, including dipeptidyl peptidase-4 (DPP-4) and glycogen synthase kinase-3 beta (GSK-3β). DPP-4 inhibitors are widely used in the treatment of type 2 diabetes, while GSK-3β inhibitors have been investigated for their potential therapeutic effects in neurological disorders such as Alzheimer's disease.
属性
IUPAC Name |
3-[(5-chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN3O3/c1-5(10(16)17)6(2)14-9(15)7-3-13-8(11)4-12-7/h3-6H,1-2H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOMGZIOYMVGNO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)NC(=O)C1=CN=C(C=N1)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[Methyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]acetic acid](/img/structure/B6634949.png)
![3-[[3-(Trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]piperidine-2,6-dione](/img/structure/B6634954.png)
![2-[2-Hydroxyethyl-[3-(trifluoromethyl)-1,2,4-thiadiazol-5-yl]amino]ethanol](/img/structure/B6634967.png)


![4-[(2-Bromophenyl)methyl]-1lambda6,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B6635009.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)




